molecular formula C20H17ClN2O3S2 B2683081 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide CAS No. 941954-93-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2683081
CAS RN: 941954-93-4
M. Wt: 432.94
InChI Key: SITOEYVSGQZKIR-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O3S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of compounds related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide reveals a variety of chemical procedures aimed at producing molecules with potential pharmacological activities. Studies have explored the synthesis of quinazoline derivatives and sulfonamide-trapping reactions, highlighting the methodologies for constructing complex molecules with potential therapeutic value. For instance, the synthesis of quinazoline derivatives aimed at finding hybrid molecules with diuretic and antihypertensive agents demonstrates the intricate chemical processes involved in the development of new pharmacological agents (Rahman et al., 2014). Similarly, the study on sulfonamide-trapping reactions of thermally generated benzynes, which leads to the formation of tetrahydroquinolines, showcases innovative approaches to molecule synthesis (Wang, Zheng, & Hoye, 2018).

Anticancer and Antimicrobial Activities

The exploration of novel sulfonamide derivatives has shown promising anticancer and antimicrobial activities. Research into the cytotoxic activity of new sulfonamide derivatives has uncovered potential treatments against various cancer cell lines, indicating the significance of these compounds in the development of anticancer therapies (Ghorab et al., 2015). Additionally, the synthesis and antimicrobial activities of sulfonohydrazide‐substituted 8‐hydroxyquinoline derivative and its oxinates have provided insights into the potential use of these compounds in combating microbial infections (Dixit et al., 2010).

Enzyme Inhibition

The development of aromatic sulfonamide inhibitors targeting carbonic anhydrases I, II, IV, and XII demonstrates the role of sulfonamide derivatives in enzyme inhibition strategies. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, highlighting their potency and potential application in treating conditions associated with dysregulated enzyme activity (Supuran et al., 2013).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-18-9-11-20(27-18)28(25,26)22-16-7-8-17-15(12-16)6-10-19(24)23(17)13-14-4-2-1-3-5-14/h1-5,7-9,11-12,22H,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITOEYVSGQZKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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